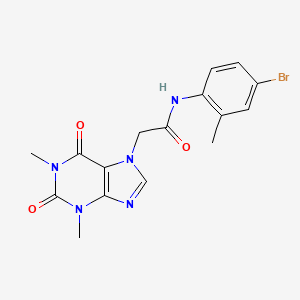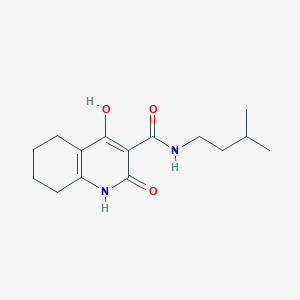![molecular formula C19H18N2O7 B10812340 Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10812340.png)
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. Starting materials typically include furan-2-carboxylic acid, which is esterified to produce furan-2-carbonyloxy compounds. These compounds then react with methoxy-substituted aromatic amines and diketones under controlled conditions to form the tetrahydropyrimidine core. Common reaction conditions include acidic or basic catalysts, temperature control, and inert atmospheres to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to increase yield and purity. Methods such as continuous flow reactors, microwave-assisted synthesis, and catalytic hydrogenation might be employed. Additionally, large-scale purification techniques like recrystallization and chromatography are used to ensure the compound meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions typically yield simpler, hydrogenated products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated solvents and Lewis acids, such as aluminum chloride (AlCl3), are frequently employed.
Major Products
The major products formed depend on the specific reaction conditions, but may include various substituted pyrimidines, furan-2-carboxylate derivatives, and methoxy-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new materials with desired properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique molecular framework could interact with specific biological targets, leading to the development of new therapeutics.
Medicine
While not yet commercially available as a drug, it shows promise in medicinal chemistry. Research is focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industrial applications, this compound could be utilized in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it a valuable component in high-performance products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects varies by application. In medicinal chemistry, it may inhibit specific enzymes or receptors, disrupting biological pathways involved in disease progression. Its molecular targets include kinases, G-protein coupled receptors, and ion channels, among others.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[4-(furan-2-carbonyloxy)-3-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-5-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate
Uniqueness
Compared to these similar compounds, Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific substitution pattern and functional groups, which may confer unique biological activities and chemical reactivities. This uniqueness makes it a focal point in research aiming to discover novel applications and derivatives.
Hopefully, this article gives you a detailed look at the compound and its various aspects!
Propiedades
IUPAC Name |
methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-10-15(18(23)26-3)16(21-19(24)20-10)11-6-7-12(14(9-11)25-2)28-17(22)13-5-4-8-27-13/h4-9,16H,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJQOMOUXCQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate](/img/structure/B10812271.png)

![9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B10812276.png)
![N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide](/img/structure/B10812280.png)
![6-Amino-4-(2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10812284.png)

![3-[4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10812296.png)

![2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10812314.png)
![2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B10812322.png)
![N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide](/img/structure/B10812330.png)
